2-苯基-5,6,7,8-四氢咪唑并[1,2-a]哒嗪
描述
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a chemical compound with the CAS Number: 126052-29-7 . It has a molecular weight of 199.26 . The compound is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives has been reported in the literature . The structures of these derivatives were elucidated by 1H NMR, 13C NMR, infrared, and high-resolution mass spectrometry for further validation of the target compound structures .Molecular Structure Analysis
The InChI code for 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is 1S/C12H13N3/c1-2-4-10(5-3-1)11-9-15-7-6-13-8-12(15)14-11/h1-5,9,13H,6-8H2 .Physical And Chemical Properties Analysis
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a solid compound .科学研究应用
合成和化学性质
2-苯基-5,6,7,8-四氢咪唑并[1,2-a]哒嗪及其衍生物是有机合成中活跃的研究课题。例如,滕大为(2012 年)合成了 7-苄基-5,6,7,8-四氢咪唑并[1,5-a]哒嗪,证明了溶剂和碱对环化反应的影响,优化了有效合成的条件 (滕大为,2012)。此外,M. Baenziger 等人(2017 年)开发了一种创建 3-氨基咪唑并[1,2-a]哒嗪的工业规模工艺,突出了该化合物在大规模制药生产中的实用性 (Baenziger、Durantie 和 Mathes,2017)。
抗癌活性
该化合物及其衍生物在抗癌研究中显示出前景。Otmane Bourzikat 等人(2022 年)合成了 2-苯基-5,6,7,8-四氢咪唑并[1,2-b]哒嗪的衍生物并评估了它们的抗癌活性,发现对各种人类癌细胞系具有显着的疗效 (Bourzikat 等人,2022)。此外,M. Bazin 等人(2016 年)发现由 6-氨基咪唑并[1,2-a]哒嗪合成的某些脲类对非小细胞肺癌细胞系显示出细胞抑制活性,表明在癌症治疗中具有潜在的治疗应用 (Bazin 等人,2016)。
抗菌和抗菌特性
研究还探讨了衍生自 2-苯基-5,6,7,8-四氢咪唑并[1,2-a]哒嗪的化合物的抗菌和抗菌特性。D. Geffken 等人(2011 年)设计并合成了该系列中表现出显着抗菌活性的化合物 (Geffken 等人,2011)。R. Kamal 等人(2015 年)还开发了带有嘧啶基和吡唑基部分的肼衍生物,这些衍生物对各种细菌菌株表现出显着的疗效 (Kamal 等人,2015)。
药理应用
在药理学中,2-苯基-5,6,7,8-四氢咪唑并[1,2-a]哒嗪的衍生物已针对各种治疗应用进行了研究。例如,C. Sablayrolles 等人(1984 年)合成了具有子宫松弛和抗支气管痉挛活性的衍生物,甚至对分离的心房表现出正性肌力作用,这可能与治疗心脏疾病有关 (Sablayrolles 等人,1984)。
安全和危害
未来方向
作用机制
Target of Action
It has been found to exhibit significant anticancer activities , suggesting that it may target proteins or enzymes involved in cell proliferation and survival.
Mode of Action
Molecular docking studies of similar compounds have shown strong binding with some kinases , which are key regulators of cell growth and metabolism. This suggests that 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine may inhibit these kinases, thereby disrupting the signaling pathways that promote cancer cell growth and survival.
Result of Action
The molecular and cellular effects of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine’s action are likely related to its anticancer activity. It has been found to exhibit excellent activities against MCF-7 and SK-MEL-28 cancer cell lines, with IC50 values ranging from 1 to 10 μM . This suggests that the compound effectively inhibits cancer cell growth and induces cell death.
生化分析
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is believed that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound is stable under normal conditions .
Metabolic Pathways
It is possible that this compound interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound interacts with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
属性
IUPAC Name |
2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-4-10(5-3-1)11-9-15-7-6-13-8-12(15)14-11/h1-5,9,13H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCGDURSSXFSLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=C(N=C2CN1)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563349 | |
Record name | 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
126052-29-7 | |
Record name | 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main takeaway from this research about 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives?
A: The research suggests that specific derivatives of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, namely 7-(2-amino-1-oxo-3-thiopropyl)-8-(cyclohexylmethyl)-2-methylphenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine and 7-(2-amino-1-oxo-3-thiopropyl)-8-(cyclohexylmethyl)-2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, show promise as potential inhibitors of heterotrimeric G protein signal transduction. [] The study proposes that combining these inhibitors with other cytostatic agents could lead to enhanced effectiveness in cancer treatment. []
Q2: How does inhibiting heterotrimeric G protein signaling relate to cancer treatment?
A: While the abstract doesn't delve into specific mechanisms, it highlights that heterotrimeric G proteins play a role in signal transduction pathways within cells. [] Dysregulation of these pathways is often implicated in the development and progression of cancer. By inhibiting these proteins, the researchers aim to disrupt the aberrant signaling contributing to cancer cell growth and survival.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。